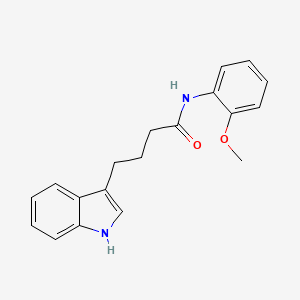
4-(1H-indol-3-yl)-N-(2-methoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-indol-3-yl)-N-(2-methoxyphenyl)butanamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-(2-methoxyphenyl)butanamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Butanamide Chain: The butanamide chain can be introduced through a series of reactions, including the formation of a Grignard reagent followed by nucleophilic addition to an appropriate carbonyl compound.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where a methoxy group is added to a phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-indol-3-yl)-N-(2-methoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(1H-indol-3-yl)-N-(2-methoxyphenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1H-indol-3-yl)-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The butanamide chain can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparación Con Compuestos Similares
Similar Compounds
Tryptamine: An indole derivative with a similar structure but lacking the methoxyphenyl group.
Serotonin: A neurotransmitter with an indole ring and an amine group.
Melatonin: A hormone with an indole ring and an acetamide group.
Uniqueness
4-(1H-indol-3-yl)-N-(2-methoxyphenyl)butanamide is unique due to its combination of an indole ring, a butanamide chain, and a methoxyphenyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C19H20N2O2 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
4-(1H-indol-3-yl)-N-(2-methoxyphenyl)butanamide |
InChI |
InChI=1S/C19H20N2O2/c1-23-18-11-5-4-10-17(18)21-19(22)12-6-7-14-13-20-16-9-3-2-8-15(14)16/h2-5,8-11,13,20H,6-7,12H2,1H3,(H,21,22) |
Clave InChI |
MUMAKDUENBMQCS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)CCCC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


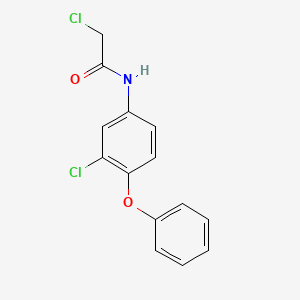
![5-[(3-Bromo-4,5-diethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12488627.png)

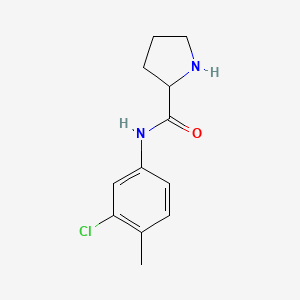
![4-ethoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12488641.png)
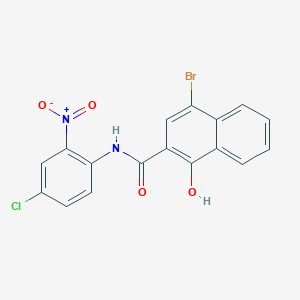
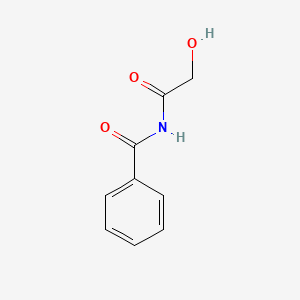
![Propyl 5-[(2-methylpropanoyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12488660.png)
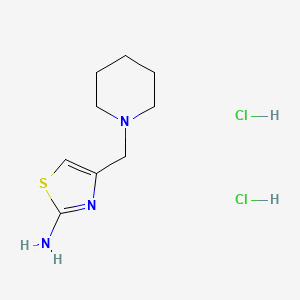
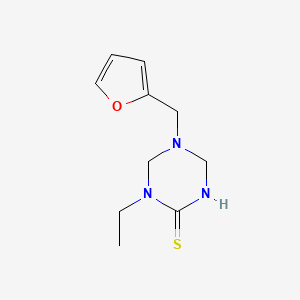
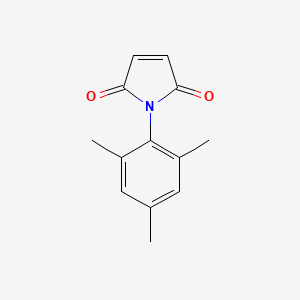
![8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B12488680.png)
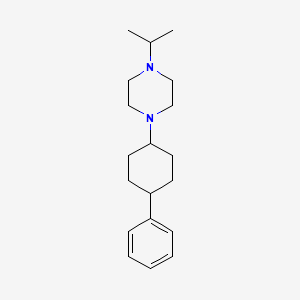
![N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B12488686.png)
